1-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-ethoxybenzoate
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Overview
Description
SALOR-INT L398985-1EA, also known by its chemical name 1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate, is a heterocyclic organic compound with the molecular formula C29H25N3O6 and a molecular weight of 511.53 g/mol . This compound is notable for its complex structure, which includes multiple aromatic rings, ester, amide, hydrazone, and ether functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L398985-1EA typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3-methoxyaniline with an appropriate oxo compound under acidic conditions to form the hydrazone.
Coupling with 2-naphthyl 4-ethoxybenzoate: The hydrazone intermediate is then coupled with 2-naphthyl 4-ethoxybenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of SALOR-INT L398985-1EA follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 3-methoxyaniline and the oxo compound are reacted to form the hydrazone intermediate.
Coupling reaction: The hydrazone intermediate is then coupled with 2-naphthyl 4-ethoxybenzoate in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L398985-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
SALOR-INT L398985-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of SALOR-INT L398985-1EA involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with cellular receptors: Modulating signal transduction pathways and cellular responses.
Induce oxidative stress: Leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
SALOR-INT L398985-1EA can be compared with other similar compounds, such as:
1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate: Similar structure but with a chloro group instead of an ethoxy group.
The uniqueness of SALOR-INT L398985-1EA lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
769157-19-9 |
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Molecular Formula |
C29H25N3O6 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C29H25N3O6/c1-3-37-22-14-11-20(12-15-22)29(35)38-26-16-13-19-7-4-5-10-24(19)25(26)18-30-32-28(34)27(33)31-21-8-6-9-23(17-21)36-2/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+ |
InChI Key |
NPPVVFRHJNBJJE-UXHLAJHPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC(=CC=C4)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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